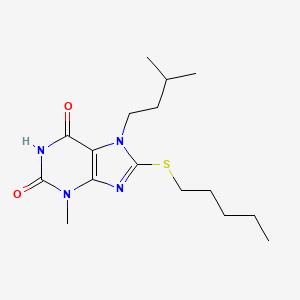
7-isopentyl-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopentyl-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H26N4O2S and its molecular weight is 338.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Isopentyl-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of purines known for their roles in various biochemical processes, including cellular signaling and metabolism. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic interventions.
Chemical Formula
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 298.37 g/mol
Structural Characteristics
The compound features a purine backbone with specific substitutions that influence its biological properties. The presence of the isopentyl and pentylthio groups is significant in modulating its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various receptors and enzymes involved in cellular signaling pathways. These interactions can lead to diverse physiological effects, including:
- Antioxidant Activity : Compounds in this class have been shown to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : There is evidence suggesting that such purine derivatives may inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory properties.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit selective cytotoxicity towards certain cancer cell lines.
Case Studies and Research Findings
-
Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity of various purine derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
-
Anti-inflammatory Mechanism
- In vitro experiments demonstrated that the compound inhibited the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory effects.
-
Cytotoxicity Studies
- A comparative analysis of several purine derivatives revealed that this compound showed significant cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating potency at micromolar concentrations.
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antioxidant Activity | DPPH Assay | Significant reduction in ROS levels |
| Anti-inflammatory | ELISA | Inhibition of TNF-alpha and IL-6 secretion |
| Cytotoxicity | MTT Assay | IC50 values < 20 µM against cancer cell lines |
Propiedades
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-pentylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-5-6-7-10-23-16-17-13-12(20(16)9-8-11(2)3)14(21)18-15(22)19(13)4/h11H,5-10H2,1-4H3,(H,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNDKTJEVMOWQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













